molecular formula C14H17N3O3 B11340798 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B11340798
M. Wt: 275.30 g/mol
InChI Key: SMACSWRFFQHHJM-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide: is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2,5-oxadiazole-3-amine under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles or methoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to its medicinal properties.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The oxadiazole ring is often crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C14H17N3O3/c1-4-5-12(18)15-14-13(16-20-17-14)10-6-7-11(19-3)9(2)8-10/h6-8H,4-5H2,1-3H3,(H,15,17,18)

InChI Key

SMACSWRFFQHHJM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)C

Origin of Product

United States

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